molecular formula C10H6BrFOS B2664455 2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone CAS No. 1538673-54-9

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone

Cat. No. B2664455
CAS RN: 1538673-54-9
M. Wt: 273.12
InChI Key: CCEVHFGTURWJGE-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone, also known as BFE, is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. BFE is a derivative of benzothiophene, a heterocyclic compound that has been found to have various biological activities.

Scientific Research Applications

Synthesis and Biological Activities

New Thiazolo Benzimidazole Derivatives

The synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, including a step involving bromination of a similar ethanone compound, was explored. These compounds exhibited significant immunosuppressive and immunostimulatory activities, highlighting their potential in medicinal chemistry. Notably, some derivatives demonstrated potent inhibitory effects on LPS-stimulated NO generation and strong cytotoxicity against various carcinoma and leukemia cells, underlining their multipotent nature with promising biological activities (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Antimicrobial and Antifungal Activities

A series of novel amides derived from the condensation reaction of a related fluoro benzothiazole compound with substituted benzoyl chlorides was synthesized. These compounds were tested for their antimicrobial and antifungal properties against various bacterial and fungal strains. The findings suggest some compounds exhibited activities comparable or slightly better than standard medicinal compounds, such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Chemical Synthesis and Characterization

Selective α-Monobromination

The study investigated the selective α-monobromination of various alkylaryl ketones, including 1-(6-methoxynaphthalen-2-yl) ethanone, showcasing the efficiency and selectivity of using [BMPy]Br_3 or [Bmin]Br_3 as bromine sources. This method proved highly efficient and regioselective, yielding α-bromo-alkylaryl ketones in good yields, demonstrating a valuable technique for electrophilic bromination of alkylaryl ketones (Ying, 2011).

Molecular Structure and Docking Studies

The molecular structure, vibrational frequencies, and corresponding assignments of a related bromo-fluoro ethanone compound were explored. The study included HOMO-LUMO analysis and molecular docking to determine its charge transfer and potential inhibitory activity against TPII, suggesting anti-neoplastic properties. This comprehensive analysis underlines the compound's potential in nonlinear optics and as a therapeutic agent (Mary et al., 2015).

properties

IUPAC Name

2-bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFOS/c11-5-8(13)10-3-6-1-2-7(12)4-9(6)14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEVHFGTURWJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1538673-54-9
Record name 2-bromo-1-(6-fluoro-1-benzothiophen-2-yl)ethan-1-one
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